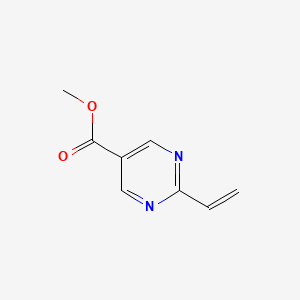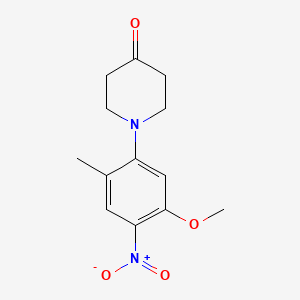![molecular formula C9H16O2 B8321077 2-Oxaspiro[4.5]decan-8-ol](/img/structure/B8321077.png)
2-Oxaspiro[4.5]decan-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxaspiro[45]decan-8-ol is a chemical compound characterized by a spirocyclic structure, which includes an oxolane ring fused to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2-Oxaspiro[4.5]decan-8-ol involves a Lewis acid-catalyzed Prins/pinacol cascade process. This method utilizes aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials. The reaction proceeds through a cascade of Prins and pinacol rearrangement reactions, resulting in the formation of the oxaspirocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Oxaspiro[4.5]decan-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
2-Oxaspiro[4.5]decan-8-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of biologically active compounds and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Oxaspiro[4.5]decan-8-ol involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with enzymes and receptors in a specific manner, potentially modulating their activity. Detailed studies on its molecular targets and pathways are ongoing, but it is believed to influence various biochemical processes through its structural features .
Comparison with Similar Compounds
Similar Compounds
8-Oxa-2-azaspiro[4.5]decane: Similar spirocyclic structure but includes a nitrogen atom.
7-Substituted-8-oxaspiro[4.5]decan-1-ones: Variants with different substituents on the spirocyclic framework.
Uniqueness
2-Oxaspiro[4.5]decan-8-ol is unique due to its specific combination of an oxolane ring and a cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
2-oxaspiro[4.5]decan-8-ol |
InChI |
InChI=1S/C9H16O2/c10-8-1-3-9(4-2-8)5-6-11-7-9/h8,10H,1-7H2 |
InChI Key |
NGJSBONNRJQNEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1O)CCOC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-cyano-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide](/img/structure/B8320997.png)
![Methyl 2-(methyloxy)-3-{[2-(methyloxy)ethyl]oxy}benzoate](/img/structure/B8321003.png)
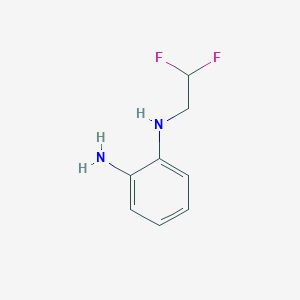
![4-Methylamino-thieno[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B8321022.png)
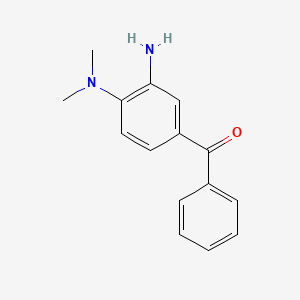
![8-Chloro-3-(cyclopropylmethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8321043.png)
![{4-[(2-Methylpyrrolidin-1-yl)methyl]phenyl}amine](/img/structure/B8321048.png)
![Methyl 4-(2-methyl-2-phenylpropyl)-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B8321051.png)
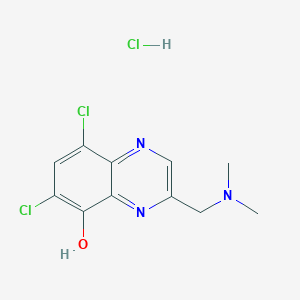
![[4-(Cyclohexylmethyl)phenyl]methanamine](/img/structure/B8321062.png)
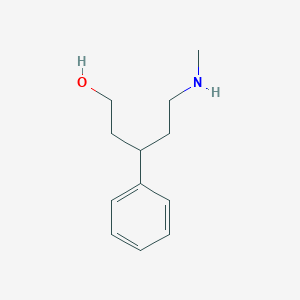
![4-[(4-Methoxybenzyl)oxy]benzylalcohol](/img/structure/B8321098.png)
